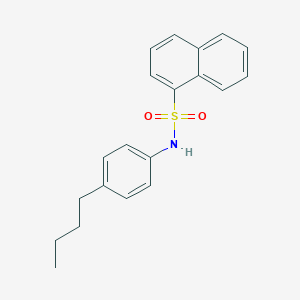
N-(4-butylphenyl)-1-naphthalenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-butylphenyl)-1-naphthalenesulfonamide, commonly known as NBP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NBP belongs to the class of sulfonamide compounds and has been found to exhibit neuroprotective properties, making it a promising candidate for the treatment of neurological disorders.
作用机制
The neuroprotective effects of NBP are primarily attributed to its ability to modulate various signaling pathways and cellular processes involved in neuronal survival and function. NBP has been found to activate the Nrf2/ARE pathway, which is responsible for regulating the expression of antioxidant and detoxification enzymes. Additionally, NBP can inhibit the activation of pro-inflammatory cytokines and apoptotic pathways, thereby preventing neuronal death.
Biochemical and Physiological Effects:
Studies have shown that NBP can improve cognitive function, reduce neuronal damage, and enhance synaptic plasticity in animal models of neurological disorders. NBP has also been found to reduce oxidative stress and inflammation in the brain, which are the major contributors to neurodegeneration.
实验室实验的优点和局限性
One of the major advantages of NBP is its ability to penetrate the blood-brain barrier, making it a promising candidate for the treatment of neurological disorders. However, the limited solubility and stability of NBP pose challenges in its formulation and delivery. Additionally, the optimal dosage and duration of NBP treatment for different neurological disorders are yet to be determined.
未来方向
Several future directions could be explored to further investigate the potential therapeutic applications of NBP. These include the development of novel formulations and delivery methods to enhance the solubility and stability of NBP. Further studies could also investigate the optimal dosage and duration of NBP treatment for different neurological disorders. Additionally, the potential synergistic effects of NBP with other neuroprotective compounds could be explored. Overall, NBP holds great promise as a potential therapeutic agent for the treatment of neurological disorders, and further research is warranted to fully elucidate its therapeutic potential.
合成方法
The synthesis of NBP can be achieved through several methods, including the reaction of 4-butylaniline with 1-naphthalenesulfonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 4-butylaniline with 1-naphthalenesulfonyl isocyanate in the presence of a base such as pyridine.
科学研究应用
NBP has been extensively studied for its potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and cerebral ischemia. Several studies have demonstrated that NBP can protect neurons from oxidative stress, inflammation, and apoptosis, which are the key mechanisms underlying these neurological disorders.
属性
分子式 |
C20H21NO2S |
|---|---|
分子量 |
339.5 g/mol |
IUPAC 名称 |
N-(4-butylphenyl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C20H21NO2S/c1-2-3-7-16-12-14-18(15-13-16)21-24(22,23)20-11-6-9-17-8-4-5-10-19(17)20/h4-6,8-15,21H,2-3,7H2,1H3 |
InChI 键 |
KRPLFVMVFYXJKX-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=CC=CC=C32 |
规范 SMILES |
CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-tert-butyl-N-(cyclohexylcarbonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281072.png)

![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-1-naphthalenesulfonamide](/img/structure/B281075.png)
![Ethyl 5-{(cyclohexylcarbonyl)[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281076.png)
![Ethyl 5-{(cyclohexylcarbonyl)[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281078.png)


![4-isopropyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B281084.png)

![Ethyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281086.png)

![Allyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281096.png)
![Ethyl 5-{(cyclohexylcarbonyl)[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281101.png)

